

Application Notes and Protocols for ALK Inhibitors

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Compound of Interest

Compound Name: Alk-IN-26

Cat. No.: B12372496

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A-Note-26 | Version 1.0

Topic: In Vitro Cell Culture Protocols for ALK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and in vitro cell culture protocols for studying ALK inhibitors. It addresses two distinct possibilities for the user's query "**Alk-IN-26**":

- ALK5-IN-26, an inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).
- A general protocol for inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.

Due to the potential ambiguity of the query, protocols for both inhibitor types are presented to ensure comprehensive coverage.

Part 1: ALK5-IN-26 - An Inhibitor of the TGF- β Signaling Pathway

Background and Mechanism of Action

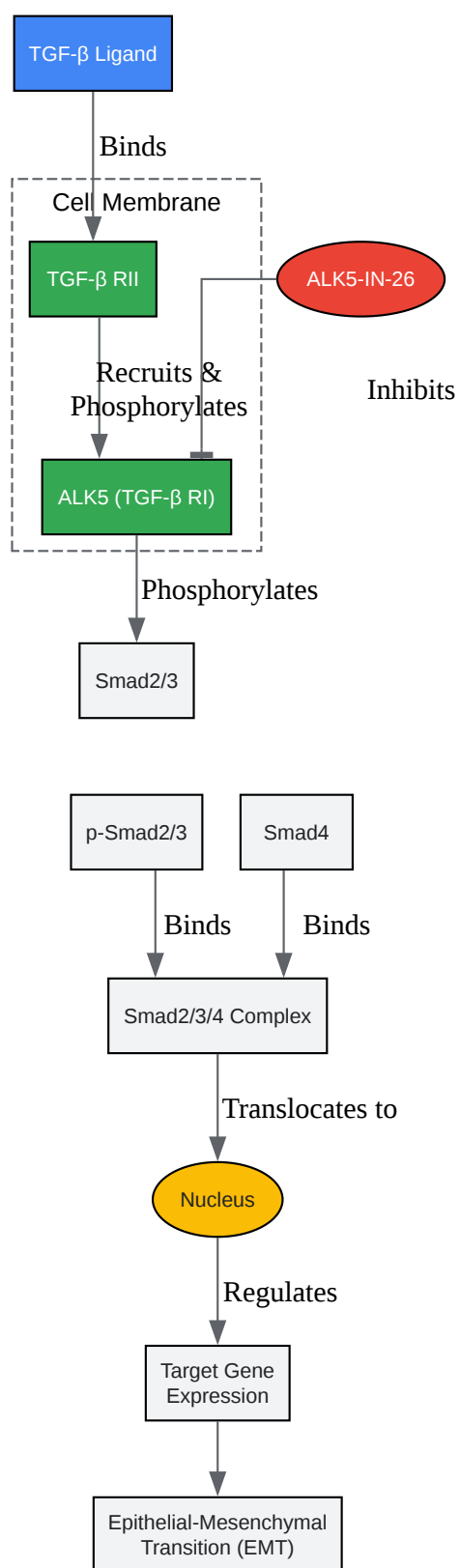
ALK5, also known as TGF- β receptor I (TGF β RI), is a serine/threonine kinase that plays a crucial role in the TGF- β signaling pathway. Upon binding of TGF- β ligands, the type II receptor (TGF β RII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of the TGF- β /ALK5 pathway is implicated in fibrosis and cancer progression.

ALK5-IN-26 is a potent and selective inhibitor of ALK5. By blocking the kinase activity of ALK5, it prevents the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.

Quantitative Data for ALK5-IN-26

Property	Value	Reference
Target	Activin receptor-like kinase 5 (ALK5)	Internal Data
IC50	≤ 10 nM	Internal Data
Molecular Formula	C ₂₄ H ₂₅ FN ₆	Internal Data
Molecular Weight	444.51 g/mol	Internal Data
Suggested Working Concentration	0 - 1 μ M	Internal Data
Suggested Incubation Time	24 hours	Internal Data

Signaling Pathway Diagram



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Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of ALK5-IN-26.

Experimental Protocol: Inhibition of TGF- β -induced Epithelial-Mesenchymal Transition (EMT) in A549 cells

This protocol describes how to assess the inhibitory effect of ALK5-IN-26 on TGF- β 1-induced EMT in the human lung adenocarcinoma cell line A549.

1.4.1 Materials

- A549 cells (ATCC® CCL-185™)
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Recombinant Human TGF- β 1
- ALK5-IN-26
- DMSO (Dimethyl sulfoxide)
- Cell culture flasks and plates
- Antibodies for Western Blotting (e.g., E-cadherin, N-cadherin, Vimentin, p-Smad2, Smad2, β -actin)

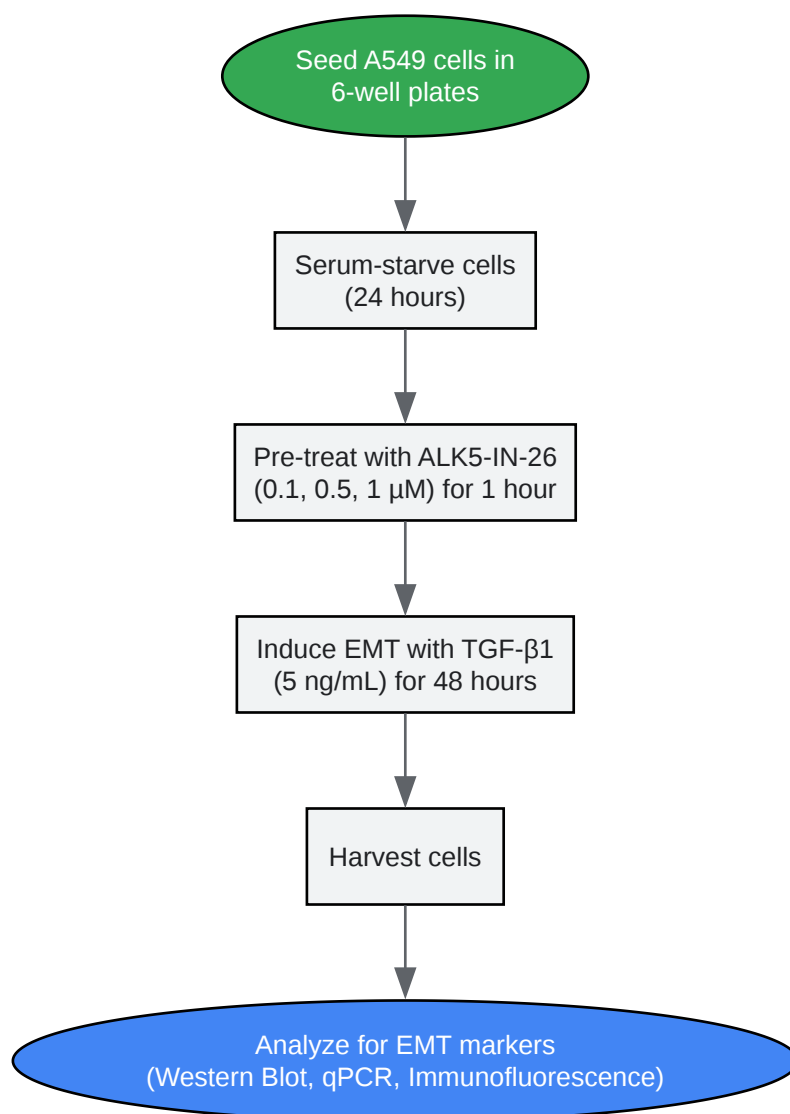
1.4.2 Cell Culture

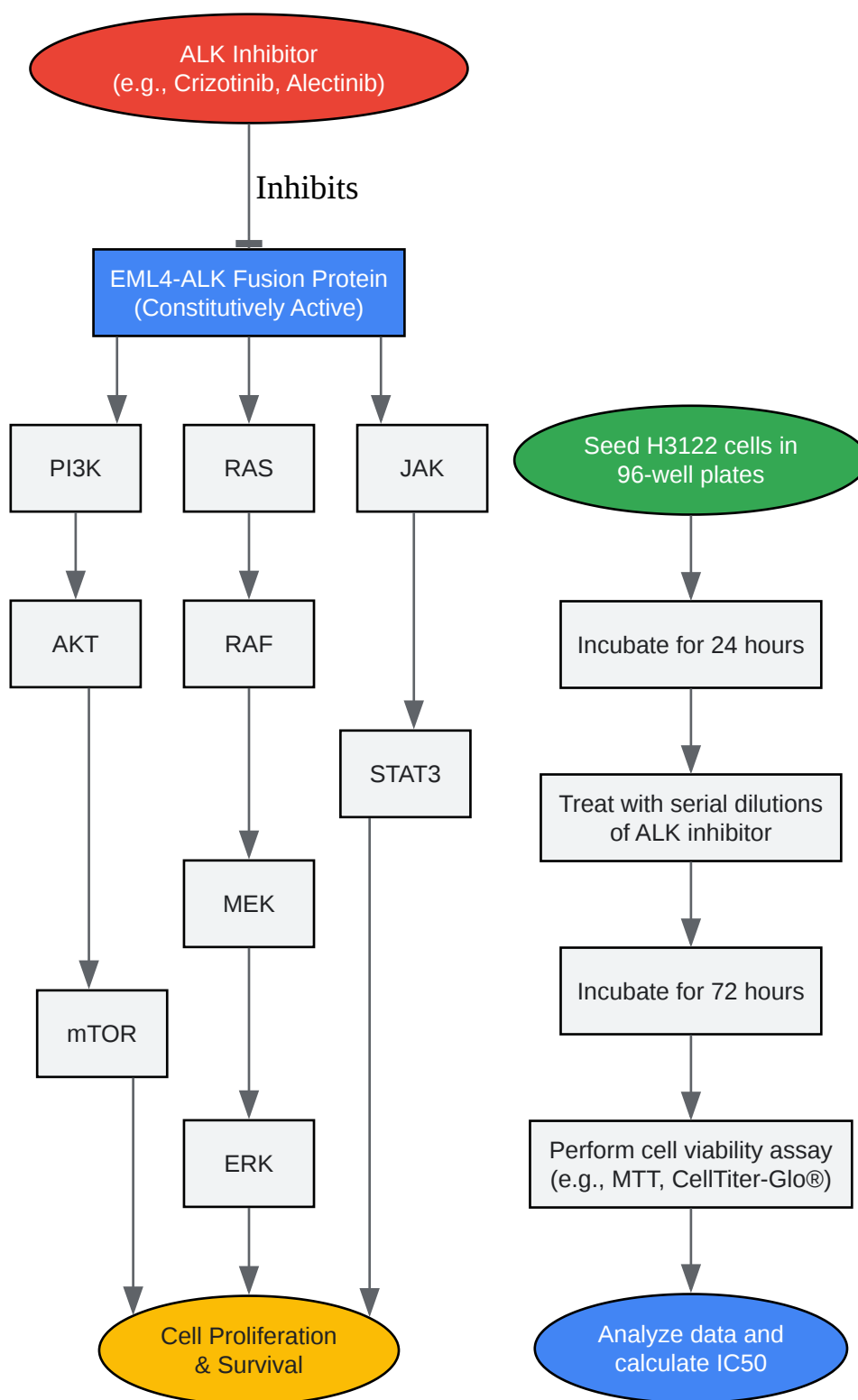
- Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells upon reaching 80-90% confluency.

1.4.3 Preparation of Reagents

- ALK5-IN-26 Stock Solution: Prepare a 10 mM stock solution of ALK5-IN-26 in DMSO. Store at -20°C.
- TGF- β 1 Stock Solution: Reconstitute lyophilized TGF- β 1 in sterile 4 mM HCl containing 1 mg/mL BSA to a concentration of 10 μ g/mL. Aliquot and store at -80°C.

1.4.4 Experimental Workflow





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